N'-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring attached to a carbohydrazide group, with a hydroxy and methoxy substituted phenyl group. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with pyridine-3-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the carbohydrazide can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide.
Pyridine-3-carbohydrazide: Another precursor used in the synthesis.
Cyanoacetohydrazides: Compounds with similar carbohydrazide functional groups.
Uniqueness
N’-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile platform for further modifications and applications in various scientific fields.
Properties
Molecular Formula |
C15H15N3O3 |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-10(11-5-6-13(19)14(8-11)21-2)17-18-15(20)12-4-3-7-16-9-12/h3-9,19H,1-2H3,(H,18,20)/b17-10+ |
InChI Key |
LJBSPRSNDWSWFW-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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